![molecular formula C21H20ClN5O2 B6585147 2-chloro-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide CAS No. 1251605-72-7](/img/structure/B6585147.png)

2-chloro-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

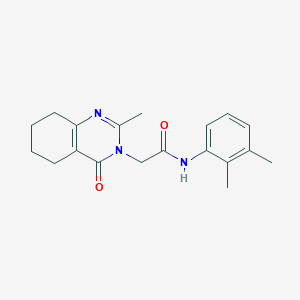

“2-chloro-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide” is a compound that contains a triazole nucleus. Triazole compounds are heterocyclic compounds with two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole derivatives has been a subject of interest due to their therapeutic importance . They are synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . All the synthesized compounds are identified based on their spectral data analyses (IR, 1 H-NMR, 13 C-NMR spectra, and HRMS) .Molecular Structure Analysis

The molecular structure of triazole compounds, including “this compound”, is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis

Triazole compounds are known to exhibit a wide range of chemical reactions due to their unique structure and properties . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Physical And Chemical Properties Analysis

The physical and chemical properties of triazole compounds are influenced by their unique structure. Their molecular weights are usually less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors . This fulfills the criteria of Lipinski’s rule of five and makes them suitable for evaluation as drug-like molecules .Aplicaciones Científicas De Investigación

2-chloro-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide has been studied for its potential applications in the fields of biochemistry and pharmacology. In biochemistry, this compound has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cyclooxygenase-1 (COX-1). In pharmacology, this compound has been found to have anti-inflammatory, anticonvulsant, and antinociceptive properties, making it a potential candidate for use in the treatment of various diseases and disorders.

Mecanismo De Acción

Target of Action

Compounds containing the 1,2,3-triazole moiety are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It is known that triazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Compounds containing the 1,2,3-triazole moiety have been reported to influence a broad range of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .

Pharmacokinetics

Compounds containing the 1,2,3-triazole moiety are generally known for their good bioavailability due to their ability to form stable structures and resist metabolic degradation .

Result of Action

Compounds containing the 1,2,3-triazole moiety have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 2-chloro-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide in laboratory experiments offers a number of advantages. In particular, this compound is relatively stable and can be synthesized using a variety of methods. Furthermore, this compound is relatively non-toxic and does not produce any significant side effects. However, this compound does have some limitations. In particular, this compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound is not very stable in the presence of light, which can limit its use in certain experiments.

Direcciones Futuras

The potential applications of 2-chloro-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide are still being explored. Some potential future directions include the development of this compound-based drugs for the treatment of various diseases and disorders, such as inflammation, epilepsy, and pain. Additionally, this compound could potentially be used in the development of new drug delivery systems and targeted drug delivery systems. Finally, this compound could potentially be used in the development of new diagnostic tools and biomarkers for the detection of various diseases and disorders.

Métodos De Síntesis

2-chloro-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide can be synthesized by a number of different methods. The most common method involves the reaction of 1-phenyl-1H-1,2,3-triazole-4-carbonyl chloride and 4-piperidinol in the presence of a base. This reaction results in the formation of this compound and a secondary amide. The reaction is typically carried out in a polar solvent such as dimethylformamide (DMF) at temperatures ranging from 25-50°C. The reaction can also be catalyzed by a variety of acids, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTS).

Propiedades

IUPAC Name |

2-chloro-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O2/c22-18-9-5-4-8-17(18)20(28)23-15-10-12-26(13-11-15)21(29)19-14-27(25-24-19)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNILHKLYVEBMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CC=C2Cl)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methoxyphenyl)methyl]-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide](/img/structure/B6585068.png)

![N-(4-bromo-2-methylphenyl)-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6585078.png)

![N-(2,5-difluorophenyl)-2-[2-methyl-6-oxo-4-(pyridin-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6585079.png)

![N-(4-chloro-2-fluorophenyl)-2-[2-methyl-6-oxo-4-(pyridin-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6585085.png)

![N-(4-bromo-2-fluorophenyl)-2-[2-methyl-6-oxo-4-(pyridin-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6585093.png)

![N-[(3,5-difluorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B6585098.png)

![N-[(3-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B6585109.png)

![N-[(4-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B6585117.png)

![N-(4-ethylphenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B6585124.png)

![N-(4-chlorophenyl)-3-methyl-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B6585126.png)

![N-(2-ethoxyphenyl)-2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B6585139.png)

![N-(4-bromophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B6585140.png)

![N-{1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2-(4-fluorophenyl)acetamide](/img/structure/B6585161.png)